molecular formula C15H11NO2 B1347687 2-(3-Phenyl-5-isoxazolyl)phenol CAS No. 67139-38-2

2-(3-Phenyl-5-isoxazolyl)phenol

Cat. No. B1347687
CAS RN: 67139-38-2
M. Wt: 237.25 g/mol
InChI Key: XWLIMTFPYMGWEB-UHFFFAOYSA-N
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Description

2-(3-Phenyl-5-isoxazolyl)phenol, also known as LY294002, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes such as cell growth, proliferation, and survival. In

Scientific Research Applications

Building Blocks for Synthesis

“2-(3-Phenyl-5-isoxazolyl)phenol” is a compound with a molecular weight of 237.26 . It is often used as a building block in the synthesis of various complex molecules .

Antioxidants

m-Aryloxy phenols, a group to which “2-(3-Phenyl-5-isoxazolyl)phenol” belongs, have been found to have potential antioxidant activities . They can help protect cells from damage caused by free radicals and reactive oxygen species.

Ultraviolet Absorbers

m-Aryloxy phenols are also used as ultraviolet absorbers . They can absorb and dissipate UV radiation, which helps protect materials from UV degradation.

Flame Retardants

These compounds are used as flame retardants . They can improve the thermal stability and flame resistance of materials, making them safer to use in various applications.

Plastics, Adhesives, and Coatings Industry

m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings . They can enhance the properties of these materials, making them more durable and resistant to environmental factors.

Potential Biological Activities

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes them interesting targets for further research in the field of medicinal chemistry.

Synthesis of Bioactive Natural Products

Phenol derivatives, such as “2-(3-Phenyl-5-isoxazolyl)phenol”, have high potential for synthesizing bioactive natural products . These natural products can have various therapeutic effects, making them valuable in the development of new drugs.

Conducting Polymers

Phenol derivatives are also used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the production of electronic devices, sensors, and actuators.

properties

IUPAC Name

2-(3-phenyl-1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-9-5-4-8-12(14)15-10-13(16-18-15)11-6-2-1-3-7-11/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLIMTFPYMGWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425295
Record name 2-(3-phenyl-5-isoxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenyl-5-isoxazolyl)phenol

CAS RN

67139-38-2
Record name 2-(3-phenyl-5-isoxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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